5-Desmethyl-3-methyl Leflunomide

概要

説明

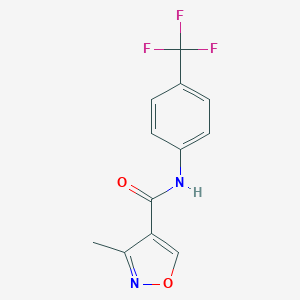

5-Desmethyl-3-methyl Leflunomide is a compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol . It is known for its role as an impurity in the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis . This compound is also referred to as Leflunomide EP Impurity E .

準備方法

The synthesis of 5-Desmethyl-3-methyl Leflunomide involves several steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled temperature conditions . The reaction typically occurs in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The product is then purified using column chromatography with a solvent system such as dichloromethane (DCM) and ethyl acetate .

化学反応の分析

5-Desmethyl-3-methyl Leflunomide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Applications

5-Desmethyl-3-methyl Leflunomide is utilized primarily as a reference standard in analytical chemistry. Its applications include:

- Analytical Development : Used in method validation and stability testing.

- Coordination Chemistry : The compound's isoxazole ring system acts as a monodentate ligand, facilitating studies in coordination chemistry.

The compound exhibits significant biological activities due to its mechanism of action involving the inhibition of dihydroorotate dehydrogenase (DHODH). This inhibition disrupts the synthesis of pyrimidine ribonucleotides, crucial for DNA and RNA synthesis.

Biological Effects

- Immunomodulatory Activity : Suppresses autoimmune lymphocyte proliferation.

- Potential Antirheumatic Uses : As an impurity in Leflunomide, it is relevant for studying antirheumatic drugs.

Table 2: Biological Activities

| Activity | Description |

|---|---|

| Immunosuppressive | Inhibits lymphocyte proliferation |

| Antirheumatic | Relevant in the context of rheumatoid arthritis |

| Coordination with Biological Targets | Acts as a ligand in enzyme interactions |

Medical Applications

This compound has implications in the field of medicine, particularly concerning its parent compound, Leflunomide. Studies have shown that Leflunomide is effective in treating rheumatoid arthritis (RA), with long-term safety and efficacy profiles established through clinical trials.

Case Study: Efficacy in Rheumatoid Arthritis

A multinational study assessed the long-term efficacy of Leflunomide over five years. Results indicated sustained improvements in functional ability and disease activity scores among patients treated with Leflunomide.

Table 3: Clinical Study Findings

| Parameter | Year 1 Improvement (%) | Year 4 Maintenance (%) |

|---|---|---|

| ACR20 Response Rate | 74.8 | Maintained |

| ACR50 Response Rate | 50 | Maintained |

| ACR70 Response Rate | 30 | Maintained |

Industrial Applications

In the pharmaceutical industry, this compound is used to produce high-quality reference standards essential for drug development. Its role as an impurity in Leflunomide necessitates rigorous analytical methods to ensure drug safety.

作用機序

The mechanism of action of 5-Desmethyl-3-methyl Leflunomide involves its role as an impurity in Leflunomide. Leflunomide inhibits T-cell proliferation by converting to its active metabolite, A771726, in humans . This inhibition is crucial in the treatment of rheumatoid arthritis, as it reduces inflammation and immune response .

類似化合物との比較

5-Desmethyl-3-methyl Leflunomide can be compared with other isoxazole derivatives, such as:

5-Methylisoxazole-4-(4-trifluoromethyl)carboxanilide: Another isoxazole derivative with similar structural features.

Leflunomide: The parent compound from which this compound is derived as an impurity.

The uniqueness of this compound lies in its specific role as an impurity in Leflunomide and its applications in pharmaceutical research and development .

生物活性

5-Desmethyl-3-methyl Leflunomide, a derivative of Leflunomide, exhibits significant biological activity primarily through its mechanism of action as an inhibitor of dihydroorotate dehydrogenase (DHODH). This compound plays a crucial role in immunomodulation and the treatment of autoimmune diseases, particularly rheumatoid arthritis (RA).

Target Enzyme : The primary target of this compound is the mitochondrial enzyme DHODH. This enzyme is essential for the de novo synthesis of pyrimidines, specifically uridine monophosphate (UMP), which is vital for DNA and RNA synthesis .

Mode of Action : By inhibiting DHODH, the compound disrupts the proliferation of activated lymphocytes, which are crucial in autoimmune responses. This inhibition leads to a reduction in the synthesis of pyrimidine ribonucleotides, thereby affecting lymphocyte activation and proliferation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed from the gastrointestinal tract and metabolized to its active form, A77-1726 (teriflunomide), which enhances its therapeutic effects .

Biological Effects

The biological effects of this compound include:

- Immunosuppression : The compound effectively suppresses autoimmune lymphocyte proliferation, contributing to its therapeutic efficacy in conditions like RA .

- Anti-inflammatory Activity : It has demonstrated significant anti-inflammatory properties, which are beneficial in managing symptoms associated with autoimmune disorders .

Case Studies and Clinical Findings

Several clinical studies have evaluated the efficacy and safety profile of Leflunomide and its derivatives:

- Efficacy in Rheumatoid Arthritis : A prospective study involving 136 patients with RA showed that 76% of evaluable patients responded moderately to well after 12 months of treatment with Leflunomide. The study reported a withdrawal rate primarily due to adverse drug reactions (29%) and lack of efficacy (13%) .

- Adverse Effects : Common adverse effects observed included gastrointestinal disturbances, liver enzyme elevations, and skin reactions. In a cohort study, 65% of patients experienced at least one adverse reaction related to Leflunomide during follow-up .

Comparative Analysis with Leflunomide

| Parameter | This compound | Leflunomide |

|---|---|---|

| Primary Target | DHODH | DHODH |

| Mechanism | Immunomodulatory | Immunomodulatory |

| Therapeutic Use | Autoimmune diseases | Autoimmune diseases |

| Side Effects | Similar to Leflunomide | Gastrointestinal issues, liver toxicity |

| Efficacy in RA | Moderate to good responders | Moderate to good responders |

Research Applications

This compound has been utilized in various research contexts:

- Analytical Chemistry : Used as a reference standard for method validation and stability testing.

- Pharmacological Studies : Investigated for its potential roles in cancer therapy due to its ability to inhibit cell cycle progression by affecting pyrimidine synthesis.

特性

IUPAC Name |

3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-10(6-19-17-7)11(18)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUBGILHVSSQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174957 | |

| Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208401-20-1 | |

| Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208401201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L493ZB2GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。